H-Met-ala-gly-pro-his-pro-val-ile-val-ile-thr-gly-pro-his-glu-glu-OH

Description

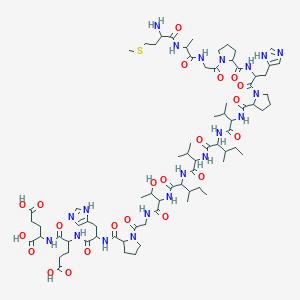

Structure and Composition The peptide H-Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH is a linear 17-mer with a free amino terminus (H-) and a free carboxyl terminus (-OH). Its sequence features:

- Methionine (Met) at the N-terminus, which may influence redox properties.

- Multiple proline (Pro) residues (positions 4, 6, 13), likely inducing structural rigidity or turns.

- Histidine (His) residues (positions 5, 14), which can participate in metal coordination or hydrogen bonding.

- Glutamic acid (Glu) at the C-terminus (positions 16–17), providing a negatively charged region.

Hypothetical Synthesis Based on analogous peptide synthesis methods (e.g., ), the target peptide may be synthesized via solid-phase techniques using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (dimethylformamide) with N-methylmorpholine (NMM) as a base .

- Metal-binding interactions (via His residues).

- Enzymatic substrates (due to Pro-rich regions).

- Hydrophobic domain-mediated interactions (e.g., membrane penetration).

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[2-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMHUXBSHGAVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H118N20O22S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Met-ala-gly-pro-his-pro-val-ile-val-ile-thr-gly-pro-his-glu-glu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: the activated amino acid to the resin-bound peptide chain.

Deprotection: of the amino group to allow the next amino acid to be added.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification of the synthesized peptide is achieved through techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.

Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted through chemical modification to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various protecting groups and coupling reagents like DCC or DIC.

Major Products

Oxidation: Formation of sulfoxides or disulfides.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Immunology

-

T-cell Activation and Inhibition :

- The VIVIT peptide has been extensively used in studies investigating T-cell activation mechanisms. By inhibiting NFAT, researchers can explore how T-cells respond to various stimuli and the subsequent effects on cytokine production.

- Case Study: In vitro studies demonstrated that VIVIT can reduce IL-2 production in activated T-cells, highlighting its potential in modulating immune responses during autoimmune disorders .

-

Inflammatory Diseases :

- The peptide's ability to inhibit NFAT activation makes it a candidate for therapeutic interventions in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

- Research indicates that VIVIT administration can ameliorate symptoms in animal models of these diseases by downregulating pro-inflammatory cytokines .

Cancer Research

- Tumor Microenvironment Modulation :

-

Therapeutic Synergy :

- The peptide has potential applications in combination therapies for cancer treatment, particularly in enhancing the efficacy of immunotherapies.

- Case Study: In models of melanoma, VIVIT was shown to enhance the effectiveness of checkpoint inhibitors by promoting a more robust T-cell response against tumor cells .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Acting as substrates, inhibitors, or activators of enzymes.

Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Biological Activity

H-Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH, commonly referred to as the VIVIT peptide , is a synthetic peptide known for its role as a Nuclear Factor of Activated T cells (NFAT) inhibitor . This peptide has garnered attention in immunology due to its ability to modulate T-cell activation and cytokine expression.

- Molecular Formula: C75H118N20O22S

- Molar Mass: 1683.93 g/mol

- Density: 1.334 g/cm³ (predicted)

- Solubility: Soluble in DMSO (15 mg/ml) and water (2 mg/ml) .

- CAS Number: 249537-73-3

The primary mechanism of action for this compound involves its high-affinity binding to calcineurin, which inhibits the dephosphorylation of NFAT proteins. This inhibition prevents NFAT from translocating to the nucleus, thereby reducing the transcription of genes involved in T-cell activation and cytokine production .

Immunomodulatory Effects

-

T-cell Activation Inhibition:

- In vitro studies have demonstrated that VIVIT can inhibit T-cell activation by approximately 43% at a concentration of 1 μM using mixed lymphocyte cultures .

- In vivo studies on C3H/HeN mice showed an effective dose of 10 mg/kg, indicating its potential for therapeutic applications in autoimmune diseases .

- Cytokine Regulation:

Antioxidant Activity

Research indicates that peptides similar to VIVIT, particularly those derived from marine sources, exhibit significant antioxidant properties. These peptides help mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

Study on NFAT Inhibition

A study conducted by Wang et al. (2022) explored the effects of VIVIT on NFAT-dependent gene expression in human T-cells. The results indicated that treatment with VIVIT resulted in a marked reduction in IL-2 production, confirming its role as a potent NFAT inhibitor .

Marine-Derived Peptides Comparison

A comparative analysis highlighted the biological activities of various marine-derived peptides, including VIVIT. It was found that peptides with hydrophobic amino acids at their N-terminus exhibited enhanced ACE-inhibitory activity, suggesting structural features significantly influence biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C75H118N20O22S |

| Molar Mass | 1683.93 g/mol |

| Density | 1.334 g/cm³ |

| Solubility | DMSO: 15 mg/ml; Water: 2 mg/ml |

| CAS Number | 249537-73-3 |

| Biological Activity | Observations |

|---|---|

| T-cell Inhibition | ~43% inhibition at 1 μM |

| Cytokine Suppression | Reduced IL-2 and TNF-α |

| Antioxidant Activity | Effective in scavenging free radicals |

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this peptide?

- Methodological Answer : Systematically substitute residues (e.g., Ala scanning) in the His-Pro-Val-Ile core. Use molecular dynamics simulations (AMBER or GROMACS) to predict conformational changes. Validate with isothermal titration calorimetry (ITC) to measure ΔG of NFAT binding. Prioritize analogs with ≥10-fold improved IC₅₀ in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.